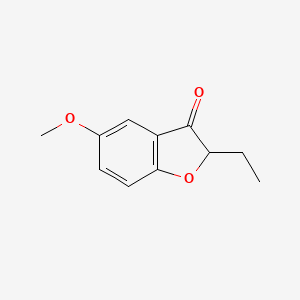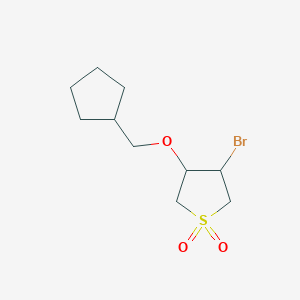
3-Bromo-4-(cyclopentylmethoxy)tetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione is a synthetic organic compound characterized by the presence of a bromine atom, a cyclopentylmethoxy group, and a thiolane ring with a sulfone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of a suitable thiolane precursor, followed by the introduction of the cyclopentylmethoxy group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The sulfone group in 3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione can undergo oxidation reactions, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions include sulfoxides, thiolane derivatives, and various substituted thiolanes, depending on the specific reagents and conditions used.
科学的研究の応用
3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
作用機序
The mechanism of action of 3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and sulfone group can participate in various binding interactions, while the cyclopentylmethoxy group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application.
類似化合物との比較
3-Bromo-4-(cyclopentylmethoxy)oxolane: This compound shares a similar structure but has an oxolane ring instead of a thiolane ring.
3-Bromo-4-methoxypyridine: Another brominated compound with a methoxy group, but with a pyridine ring.
Uniqueness: 3-Bromo-4-(cyclopentylmethoxy)-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring with a sulfone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C10H17BrO3S |
|---|---|
分子量 |
297.21 g/mol |
IUPAC名 |
3-bromo-4-(cyclopentylmethoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C10H17BrO3S/c11-9-6-15(12,13)7-10(9)14-5-8-3-1-2-4-8/h8-10H,1-7H2 |
InChIキー |
JVPWNRRECWHWLC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)COC2CS(=O)(=O)CC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





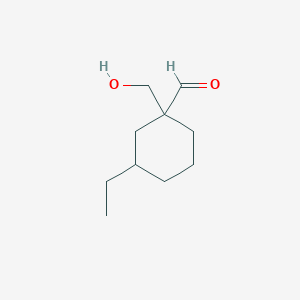


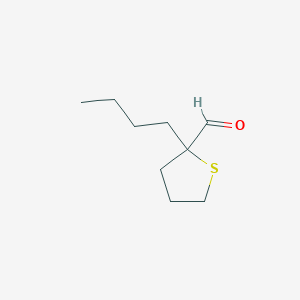
![9-Bromo-1H,2H,3H-benzo[f]indole](/img/structure/B13311212.png)
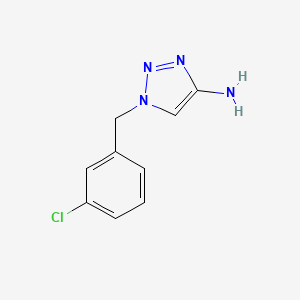
![N-[4-(Methylsulfanyl)phenyl]thian-4-amine](/img/structure/B13311232.png)



